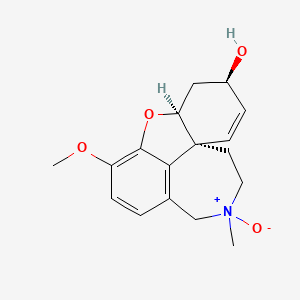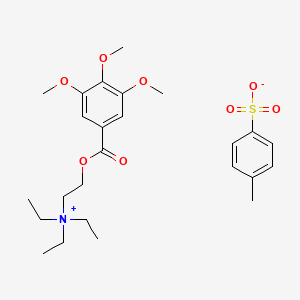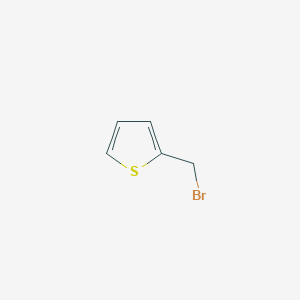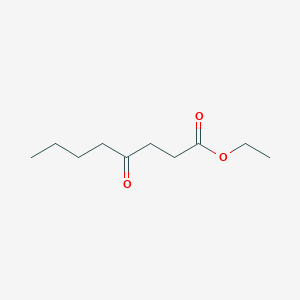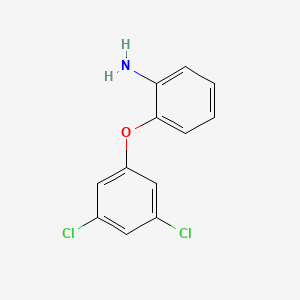
2-(3,5-Dichlorophenoxy)aniline
概要
説明
2-(3,5-Dichlorophenoxy)aniline (DCPA) is an aniline derivative that is widely used in scientific research, in particular in the field of biochemistry. It is a colorless, odorless, crystalline solid with a molecular weight of 243.06 g/mol and a melting point of 117-118°C. DCPA is used in a variety of applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new laboratory techniques.
科学的研究の応用
Nephrotoxicity Studies
2-(3,5-Dichlorophenoxy)aniline and its derivatives are extensively studied for their nephrotoxicity potential. Rankin et al. (1986) investigated the in vivo and in vitro nephrotoxic potential of aniline and its monochlorophenyl derivatives, including 2-CA (a derivative of this compound), in Fischer 344 rats. They found that chlorine substitution on the phenyl ring of aniline enhances nephrotoxic potential, with 2-substitution producing the greatest increase (Rankin et al., 1986). Similarly, Rankin et al. (2016) explored the nephrotoxic potential of 3,5-dichloroaniline putative metabolites in isolated renal cortical cells from Fischer 344 rats, indicating the role of biotransformation in nephrotoxicity (Rankin et al., 2016).
Electrochemical Synthesis and Applications
Leyla Shahhosseini et al. (2016) conducted a study on the electrochemical synthesis of a novel polymer based on a derivative of aniline in aqueous solution. This research demonstrated the application of such compounds in dye-sensitized solar cells, enhancing their energy conversion efficiency (Shahhosseini et al., 2016).
Chemical Intermediate Optimization
D. Boschelli et al. (2001) focused on optimizing 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, where derivatives of this compound played a crucial role in the inhibition of Src-mediated cell proliferation (Boschelli et al., 2001).
Environmental and Aquatic Toxicity Research
The impact of chloroaniline compounds, including derivatives of this compound, on aquatic environments has been studied by F. Gersich and M. Mayes (1986). They conducted acute toxicity tests to determine the impact of these compounds on aquatic organisms (Gersich & Mayes, 1986).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as chlorophenols have been shown to interact with various enzymes and proteins, affecting their function .
Mode of Action
It’s known that chlorophenols and their derivatives can interfere with the normal functioning of enzymes and proteins, leading to changes in cellular processes .
Biochemical Pathways
Related compounds such as chlorophenols are known to be metabolized by microorganisms, which can lead to the generation of energy and carbon sources .
Result of Action
Related compounds such as chlorophenols have been shown to have diverse biological activities, including the ability to block enzymes responsible for the development of tumors and inflammatory processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,5-Dichlorophenoxy)aniline. It’s worth noting that environmental pollutants like chlorophenols are recalcitrant, but the diverse nature of microorganisms and their flexibility in metabolizing various chemicals has aided their application in the degradation of such compounds .
生化学分析
Biochemical Properties
2-(3,5-Dichlorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and detoxification processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by disrupting mitochondrial function and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of metabolites that may have different biological activities . Additionally, long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level triggers significant biological responses. These findings highlight the importance of determining safe dosage levels for potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments . The distribution of this compound can influence its biological activity and toxicity. For example, its accumulation in the liver and kidneys can lead to organ-specific toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
2-(3,5-dichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRRBVQNAXVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542723 | |
| Record name | 2-(3,5-Dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76838-75-0 | |
| Record name | 2-(3,5-Dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)
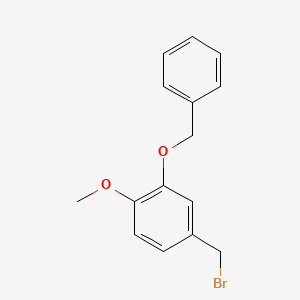


![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)
